Calichemicin gamma1

DNA sequence selectivity enediyne antibiotic minor groove binding

Calichemicin gamma1 (calicheamicin γ1I, CAS 108212-75-5) is the most extensively studied member of the calicheamicin family — a group of 10-membered cyclic enediyne antitumor antibiotics produced by fermentation of Micromonospora echinospora subsp. calichensis.

Molecular Formula C55H74IN3O21S4
Molecular Weight 1368.4 g/mol
Cat. No. B1244853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalichemicin gamma1
Synonymscalicheamicin gamma(1)I
calichemicin gamma1
Molecular FormulaC55H74IN3O21S4
Molecular Weight1368.4 g/mol
Structural Identifiers
SMILESCCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O
InChIInChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13-,29-18+/t26?,27?,28?,30?,31?,33-,34?,35?,36?,40?,42?,43?,44?,47?,48?,50?,52?,53?,55-/m0/s1
InChIKeyHXCHCVDVKSCDHU-QASIUONNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calichemicin gamma1 (Calicheamicin γ1I): DNA-Cleaving Enediyne ADC Payload — Chemical Identity, Classification, and Procurement-Relevant Characteristics


Calichemicin gamma1 (calicheamicin γ1I, CAS 108212-75-5) is the most extensively studied member of the calicheamicin family — a group of 10-membered cyclic enediyne antitumor antibiotics produced by fermentation of Micromonospora echinospora subsp. calichensis [1]. With a molecular formula of C₅₅H₇₄IN₃O₂₁S₄ and molecular weight of 1368.4 g/mol, this iodinated congener features a structurally complex architecture comprising a bicyclic enediyne aglycone (calicheamicinone) linked via a methyl trisulfide trigger to an aryltetrasaccharide DNA-binding domain [2]. Calicheamicin γ1I induces sequence-selective, double-stranded DNA cleavage at sub-picomolar concentrations through Bergman cycloaromatization, a mechanism that distinguishes it from tubulin-targeting ADC payloads such as monomethyl auristatin E (MMAE) and maytansinoids (DM1/DM4) [3]. It serves as the cytotoxic warhead in two FDA-approved antibody-drug conjugates: gemtuzumab ozogamicin (Mylotarg®, anti-CD33) and inotuzumab ozogamicin (Besponsa®, anti-CD22) [4].

Why Calichemicin gamma1 Cannot Be Interchanged with Esperamicin, Dynemicin, or Other Enediyne Antibiotics in ADC and Research Applications


Despite sharing a common enediyne warhead architecture, calicheamicin γ1I, esperamicin A1, dynemicin A, and neocarzinostatin exhibit fundamentally divergent DNA sequence selectivity, cleavage mode, and potency profiles driven by their distinct peripheral recognition domains [1]. Calicheamicin γ1I possesses a unique aryltetrasaccharide composed of four sugar residues (rings A through D) and a thiobenzoate aromatic ring (ring E) that collectively recognize and bind the oligopyrimidine·oligopurine tract 5′-TCCT-3′/3′-AGGA-5′ in the DNA minor groove, positioning the enediyne core for precise double-strand scission [2]. Removal of any single carbohydrate ring from this domain reduces DNA cleavage efficiency by 50- to 1000-fold, while the naked aglycone (calicheamicinone) loses all sequence selectivity [3]. Esperamicin A1, by contrast, lacks the C and D rings and exhibits entirely different base-attack preferences (T > C vs. C >> T for calicheamicin) [4]. These structural determinants mean that neither potency nor target-site selectivity is transferable among enediyne congeners — a fact with direct ramifications for ADC linker-payload design, in vitro DNA damage assays, and comparative oncology studies.

Calichemicin gamma1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Scientific Selection


DNA Nucleotide Cleavage Selectivity: Calicheamicin γ1I (C >> T > A = G) vs. Esperamicin A1 (T > C > A > G) — Direct Experimental Comparison

In a direct comparative study using ³²P-end-labeled DNA restriction fragments, calicheamicin γ1I and esperamicin A1 were shown to exhibit markedly different base-attack preferences at their respective cleavage sites. Calicheamicin γ1I displays the hierarchy C >> T > A = G, preferentially targeting oligopyrimidine sequences containing the tetranucleotide motif 5′-TCCT-3′/3′-AGGA-5′, whereas esperamicin A1 shows the inverted preference T > C > A > G and favors cleavage at 5′-TG-3′ and 5′-CG-3′ dinucleotide steps [1]. Furthermore, esperamicin C — an analog of calicheamicin missing the terminal sugar-aromatic ring (D and E rings of the aryltetrasaccharide) — showed no enhancement of damage at nucleosome positions −13 and −14 (the 3′-end of purine tracts), whereas calicheamicin γ1I produced marked enhancement at these same positions, and its overall sequence selectivity in naked DNA was markedly different [2]. These results demonstrate that the intact tetrasaccharide side chain of calicheamicin γ1I, which esperamicin congeners lack, is essential for both the sequence recognition and the nucleosome-level damage enhancement that are unique to γ1I [3].

DNA sequence selectivity enediyne antibiotic minor groove binding

Carbohydrate Domain SAR: Quantified Loss of DNA Cleavage Efficiency upon Sequential Ring Removal in Calicheamicin γ1I Derivatives

Systematic derivatization and truncation of the aryltetrasaccharide domain of calicheamicin γ1I reveal a graded, quantifiable dependence of DNA cleavage efficiency on each sugar residue. Studies by Zein et al. (1989) demonstrated that: (i) removal of the E ring (terminal amino sugar) produced a derivative retaining the same DNA cleavage specificity as the parent γ1I but with cleavage efficiency reduced by 2–3 orders of magnitude (100- to 1000-fold); (ii) removal of the D ring (terminal rhamnose) maintained specificity but reduced efficiency 50- to 100-fold; (iii) acylation of the E ring amine preserved specificity but lowered efficiency; and (iv) removal of both D and E rings resulted in complete inhibition of cutting [1]. In a separate study, the synthetic aglycone calicheamicinone — lacking the entire carbohydrate domain — was shown to bind and cleave DNA but without any sequence selectivity and with substantially lower efficiency than the natural compound, directly implicating the carbohydrate moiety in positioning the drug for hydrogen abstraction from deoxyribose [2]. In ADC-relevant models, calicheamicin derivatives missing the rhamnose (D ring) yielded conjugates that were not as promising as antitumor therapies in MX-1 xenograft models, while N-acetyl-γ1I (with rhamnose present but amino sugar modified) produced significant tumor inhibition over a 4-fold dose range and yielded long-term tumor-free survivors [3].

structure-activity relationship carbohydrate-DNA recognition enediyne cleavage efficiency

In Vivo Antitumor Potency: Calicheamicin γ1I vs. Doxorubicin — Approximately 4000-Fold Differential in Murine Tumor Models

Calicheamicin γ1I demonstrates antitumor potency in murine models that exceeds doxorubicin by approximately 4000-fold. In the original biological characterization studies, calicheamicin γ1I achieved ID₅₀ values of 5.0 μg/kg against P388 leukemia and 1.25 μg/kg against B16 melanoma in vivo, with an optimal therapeutic dose range of 0.5–1.5 μg/kg [1]. By comparison, doxorubicin — a widely used anthracycline clinical standard — requires doses in the mg/kg range to achieve comparable antitumor effects, translating to the ~4000-fold potency differential [2]. This extraordinary potency arises from the compound's ability to induce double-strand DNA breaks at sub-picomolar concentrations, a mechanism that is catalytically amplified through the Bergman cycloaromatization cascade: a single activated calicheamicin molecule generates a diradical species capable of abstracting hydrogen atoms from both strands of the DNA backbone, producing a double-strand break that is refractory to repair [3]. This potency level is comparable across the calicheamicin family, with γ1I being the most abundant and well-characterized naturally occurring congener [4].

in vivo antitumor potency P388 leukemia B16 melanoma doxorubicin comparator

Calicheamicin γ1I vs. Calicheamicin θ (Theta): Fermentation-Derived Natural Product vs. Fully Synthetic Analog — Potency, Stability, and Supply Chain Considerations

Calicheamicin θ (theta) is a rationally designed, fully synthetic prodrug analog of calicheamicin γ1I that offers approximately 1000-fold higher antitumor potency in vitro (IC₅₀ = 10⁻⁹ to 10⁻¹² M against primary pre-B leukemic cells and multidrug-resistant leukemia cell lines) and increased in vivo stability compared to the parent γ1I congener [1]. However, calicheamicin θ is accessible only through total chemical synthesis — a multi-step process of considerable complexity — whereas calicheamicin γ1I is obtained as the most abundant naturally occurring congener from M. echinospora fermentation broth, enabling production at commercially viable scale [2]. Critically, calicheamicin γ1I remains the only calicheamicin congener for which clinical ADC validation exists: both FDA-approved calicheamicin-based ADCs (gemtuzumab ozogamicin and inotuzumab ozogamicin) employ the N-acetyl-γ-calicheamicin dimethyl hydrazide derivative as payload [3]. Calicheamicin θ has not progressed beyond preclinical xenograft models with anti-CD19 immunoconjugates [4].

calicheamicin theta synthetic analog fermentation in vivo stability

Broad-Spectrum Cellular Potency: Calicheamicin γ1I IC₅₀ Values Across 10 Human Tumor Cell Lines (0.28–2.11 nmol/L) vs. ADC-Conjugated Calicheamicin (CMC-544) IC₅₀ in ALL (0.15–4.9 ng/mL)

The free calicheamicin γ1I warhead demonstrates potent, broad-spectrum cytotoxicity across diverse human tumor cell lines. A study of calicheamicin γ1I isolated from a novel M. echinospora variant (strain C3509, component C3509B) reported IC₅₀ values of 0.28–2.11 nmol/L across a panel of 10 human tumor cell lines, with the compound inducing apoptosis at high concentrations and G2/M phase cell cycle arrest at low concentrations alongside characteristic features of mitotic catastrophe [1]. When delivered as an ADC (CMC-544, inotuzumab ozogamicin — anti-CD22 mAb conjugated to N-acetyl-γ-calicheamicin dimethyl hydrazide), the payload retains potent activity with IC₅₀ values ranging from 0.15 to 4.9 ng/mL (approximately 0.11–3.6 nmol/L, depending on molecular weight conversion) across various ALL cell lines in a dose- and time-dependent manner, with a median IC₅₀ of 4.8 ng/mL at 48 hours in primary pediatric BCP-ALL cells [2]. For comparison with other ADC payload classes: DM1 (maytansinoid, tubulin inhibitor) typically exhibits IC₅₀ values in the low nanomolar range (0.1–10 nM), while MMAE shows IC₅₀ values of 0.1–1 nM across various cell lines — placing calicheamicin γ1I at a comparable or superior potency tier, but with a distinct DNA-damaging mechanism that is cell-cycle-independent, unlike the G2/M-phase-specific activity of tubulin inhibitors [3].

cellular cytotoxicity cancer cell line panel IC50 ADC payload potency

P-Glycoprotein (ABCB1/MDR1) Substrate Status of Calicheamicin γ1I: Shared Liability Across Major ADC Payload Classes and Implications for Resistant Disease Settings

A systematic evaluation of commonly used ADC payloads for susceptibility to ATP-binding cassette (ABC) drug efflux transporters identified calicheamicin γ1I as an avid substrate of P-glycoprotein (P-gp, ABCB1), alongside monomethyl auristatin E (MMAE), DM1, and DM4 [1]. Importantly, MDR1-Pgp over-expression was shown to efficiently abrogate calicheamicin-γ1 cytotoxicity in multidrug-resistant HL60 AML cells, whereas MRP1 engagement alone did not fully abrogate drug effect, indicating that P-gp is the dominant clinical resistance determinant for this payload [2]. This P-gp substrate liability is not unique to calicheamicin but is shared broadly across the three most clinically validated ADC payload classes (enediynes, auristatins, and maytansinoids), standing in contrast to pyrrolobenzodiazepine (PBD) dimers and the topoisomerase I inhibitor DXd, which are not P-gp substrates [3]. Additionally, Bcl-2 overexpression paradoxically confers calicheamicin-γ1 susceptibility rather than resistance — a finding specific to the enediyne class that is not observed with tubulin inhibitors [4].

MDR1 P-glycoprotein drug efflux ADC payload resistance ABCB1 substrate

Calichemicin gamma1 Application Scenarios: Evidence-Backed Use Cases for ADC Development, DNA Damage Research, and Oncology Tool Compound Procurement


ADC Payload Development: Calicheamicin γ1I as the Clinically Validated DNA-Damaging Warhead for Hematologic Malignancy Targeting

For ADC programs targeting CD33, CD22, or other hematologic antigens with internalizing properties, calicheamicin γ1I (as its N-acetyl-γ-calicheamicin dimethyl hydrazide derivative) is the only enediyne payload with two FDA approvals and established clinical dosing schedules — gemtuzumab ozogamicin at 9 mg/m² (anti-CD33, AML) and inotuzumab ozogamicin at 1.8 mg/m² (anti-CD22, ALL) per cycle [1]. The payload's ~4000-fold potency advantage over doxorubicin (P388 ID₅₀ = 5.0 μg/kg, B16 ID₅₀ = 1.25 μg/kg) enables effective target cell kill at antigen expression levels that would be sub-therapeutic for less potent warheads [2]. The defined carbohydrate domain SAR — where D-ring (rhamnose) removal causes 50–100× potency loss and E-ring removal causes 100–1000× loss — establishes clear quality control criteria for linker-payload integrity during ADC manufacturing [3].

Sequence-Specific DNA Damage Probe: Calicheamicin γ1I as a Tool for Studying Oligopyrimidine·Oligopurine Tract Biology

Calicheamicin γ1I's unique DNA cleavage preference for the tetranucleotide 5′-TCCT-3′/3′-AGGA-5′ motif (C >> T > A = G base-attack hierarchy), which is distinct from the T > C > A > G preference of esperamicin A1, makes it an irreplaceable chemical probe for studying oligopyrimidine·oligopurine tract function, transcription factor binding at these sequences, and DNA repair responses to site-specific double-strand breaks [1]. The availability of calicheamicinone (the aglycone lacking all sequence selectivity) as a comparator tool further enables dissection of carbohydrate-mediated recognition vs. enediyne-mediated cleavage in experimental designs [2]. The NMR solution structure of the calicheamicin γ1I-DNA hairpin duplex complex (PDB: 2PIK) provides atomic-level guidance for rational modification of the recognition domain [3].

Drug Efflux Transporter Profiling: Calicheamicin γ1I as a Reference P-gp Substrate for ADC Payload Transporter Interaction Screens

As a confirmed avid P-gp (ABCB1) substrate with well-characterized MDR1-Pgp-dependent resistance in HL60 AML models — where MDR1-Pgp overexpression efficiently abrogates calicheamicin-γ1 cytotoxicity — calicheamicin γ1I serves as a critical reference compound in panels designed to profile novel ADC payloads for ABC transporter susceptibility [1]. Its shared substrate profile with MMAE, DM1, and DM4 enables cross-class normalization, while its unique Bcl-2 susceptibility phenotype (Bcl-2 overexpression paradoxically increases sensitivity to calicheamicin but not to tubulin inhibitors) provides an internal biological control for cell-line-specific resistance mechanisms [2].

Fermentation-Derived Natural Product Sourcing: Calicheamicin γ1I from M. echinospora as a Biosynthetic Platform for Analog Generation

Calicheamicin γ1I is the most abundant naturally occurring congener in M. echinospora subsp. calichensis fermentation broths, and its production can be enhanced through strain optimization — as demonstrated by the C3509 variant which increased active metabolite yield by approximately 30-fold through response surface methodology optimization of fermentation conditions, producing four calicheamicin components (γ1Br, γ1I, β1Br, β1I) [1]. The biosynthetic gene cluster has been fully sequenced, enabling rational metabolic engineering approaches for production optimization and analog generation [2]. This fermentation-based supply contrasts with calicheamicin θ, which requires total chemical synthesis and has no established large-scale production route [3].

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